molecular formula C21H17FN2O3S B11351053 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11351053
M. Wt: 396.4 g/mol
InChI Key: YBFQAAVESLVDQV-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a fluorinated dibenzo-thiazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo-thiazin ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a fluorinated aromatic compound.

    Oxidation: The dibenzo-thiazin ring is then oxidized to introduce the dioxido groups.

    Acetylation: The acetamide group is introduced through an acetylation reaction with an appropriate acylating agent.

    N-arylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on understanding the structure-activity relationships and optimizing the compound for therapeutic use.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be explored through in vitro and in vivo studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated dibenzo-thiazin ring system can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
  • N-(4-methylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide stands out due to the presence of the N-(4-methylphenyl) group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H17FN2O3S/c1-14-6-9-16(10-7-14)23-21(25)13-24-19-11-8-15(22)12-18(19)17-4-2-3-5-20(17)28(24,26)27/h2-12H,13H2,1H3,(H,23,25)

InChI Key

YBFQAAVESLVDQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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